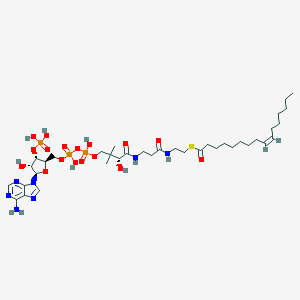

palmitoleoyl-CoA

Beschreibung

palmitoleoyl-CoA has been reported in Homo sapiens with data available.

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYOCCWNZAOZTL-MDMKAECGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316783 | |

| Record name | Palmitoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1003.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoleyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18198-76-0 | |

| Record name | Palmitoleoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18198-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoleyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of Palmitoyl-CoA to Palmitoleoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the saturated fatty acid palmitoyl-CoA to the monounsaturated fatty acid palmitoleoyl-CoA is a critical step in lipid metabolism. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum. SCD1 plays a pivotal role in regulating membrane fluidity, lipid signaling, and the overall balance of fatty acid composition within the cell. Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic conversion process, including the underlying biochemistry, regulatory mechanisms, and key experimental methodologies.

The Core Reaction: From Saturated to Monounsaturated

The fundamental transformation of palmitoyl-CoA to palmitoleoyl-CoA is a desaturation reaction that introduces a single cis-double bond between the ninth and tenth carbons (Δ9) of the fatty acyl chain.[1][2]

Reaction:

Palmitoyl-CoA + NAD(P)H + H⁺ + O₂ → Palmitoleoyl-CoA + NAD(P)⁺ + 2H₂O

This oxidative reaction is catalyzed by Stearoyl-CoA Desaturase 1 (SCD1) and requires the concerted action of a multi-enzyme system embedded in the endoplasmic reticulum membrane.[1][2] The electrons are transferred from NAD(P)H through a short electron transport chain involving cytochrome b5 reductase and cytochrome b5 to the di-iron center of SCD1, which then activates molecular oxygen to facilitate the desaturation.[1][2]

The Key Enzyme: Stearoyl-CoA Desaturase 1 (SCD1)

SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1] While its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), this guide focuses on the conversion of palmitoyl-CoA.[2][3] The product, palmitoleoyl-CoA (16:1n-7), is a key component of triglycerides, cholesterol esters, and membrane phospholipids.[1][2]

Quantitative Data

Precise kinetic parameters for human SCD1 with palmitoyl-CoA as the substrate are not extensively documented in publicly available literature. The following tables summarize available data on SCD1 properties and reaction conditions.

Table 1: Human Stearoyl-CoA Desaturase 1 (SCD1) Properties

| Property | Description | Reference |

| Gene | SCD | [4] |

| Protein | Stearoyl-CoA desaturase | [4] |

| Cellular Localization | Endoplasmic Reticulum | [1][2] |

| Cofactors | NAD(P)H, Cytochrome b5, Cytochrome b5 reductase, O₂ | [1][2][5] |

| Substrates | Palmitoyl-CoA, Stearoyl-CoA | [2][3] |

| Products | Palmitoleoyl-CoA, Oleoyl-CoA | [2][3] |

Table 2: SCD1 Reaction Conditions

| Parameter | Value/Condition | Reference |

| Optimal pH | Not definitively established for isolated human SCD1; enzyme assays are typically performed in buffers with a pH range of 7.0-7.4. | General biochemical practice |

| Optimal Temperature | Assays are generally conducted at 37°C, reflecting physiological temperature.[6] | [6] |

Regulatory Signaling Pathways

The expression and activity of SCD1 are tightly regulated by a complex network of signaling pathways responsive to nutritional and hormonal cues. The primary transcriptional regulators are the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR).

Regulation by SREBP-1c

Insulin signaling is a potent activator of SREBP-1c, a key transcription factor that promotes the expression of lipogenic genes, including SCD.[2][7] Upon insulin stimulation, SREBP-1c is processed to its mature form, translocates to the nucleus, and binds to the Sterol Regulatory Element (SRE) in the SCD promoter, thereby activating its transcription.[7][8]

Figure 1: SREBP-1c mediated regulation of SCD1 expression.

Regulation by LXR

Liver X Receptors (LXRs) are nuclear receptors that act as cholesterol sensors. When activated by oxysterols, LXRs can upregulate SCD expression through two main mechanisms: directly by binding to an LXR Response Element (LXRE) in the SCD promoter, and indirectly by activating the expression of SREBP-1c.[9][10][11]

Figure 2: LXR-mediated regulation of SCD1 expression.

Experimental Protocols

Measuring SCD1 activity typically involves incubating a source of the enzyme (e.g., liver microsomes or cell lysates) with a labeled substrate and quantifying the formation of the labeled product. While detailed, step-by-step protocols are often specific to individual laboratories, the following sections outline the general principles and key steps for common assay types.

General Experimental Workflow

The overall workflow for an in vitro SCD1 activity assay involves several key stages, from sample preparation to data analysis.

Figure 3: General workflow for an in vitro SCD1 activity assay.

Protocol: In Vitro SCD1 Activity Assay using Radiolabeled Substrate

This protocol outlines the measurement of SCD1 activity in liver microsomes using [¹⁴C]palmitoyl-CoA.

1. Microsome Preparation:

-

Homogenize fresh or frozen liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.2, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

-

NADH or NADPH (e.g., 1-2 mM)

-

ATP (e.g., 2-5 mM)

-

Coenzyme A (e.g., 0.1-0.5 mM)

-

Bovine serum albumin (fatty acid-free)

-

3. Initiation of Reaction:

-

Pre-incubate the reaction mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]palmitoyl-CoA (e.g., to a final concentration of 10-50 µM).

4. Incubation and Termination:

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes). The reaction should be within the linear range with respect to time and protein concentration.

-

Terminate the reaction by adding a strong base (e.g., 10 M KOH) to saponify the lipids.

5. Lipid Extraction and Analysis:

-

Heat the saponified mixture (e.g., at 70°C for 1 hour) to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Acidify the mixture with a strong acid (e.g., concentrated HCl) to protonate the free fatty acids.

-

Extract the fatty acids with an organic solvent (e.g., hexane or petroleum ether).

-

Dry the organic phase and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF₃-methanol.

-

Analyze the FAMEs by gas chromatography (GC) coupled with a radioactivity detector or by collecting fractions for scintillation counting to separate and quantify [¹⁴C]palmitate and [¹⁴C]palmitoleate.

Protocol: Cellular SCD1 Activity Assay using Stable Isotope-Labeled Substrate and LC-MS

This method measures SCD1 activity in cultured cells using a non-radioactive, stable isotope-labeled substrate.[12]

1. Cell Culture and Treatment:

-

Culture cells (e.g., HepG2) to confluence in appropriate growth medium.

-

If testing inhibitors, pre-incubate the cells with the compound or vehicle for a specified time.

2. Substrate Incubation:

-

Replace the medium with fresh medium containing a known concentration of a deuterium-labeled saturated fatty acid, such as d₇-stearic acid.

3. Lipid Extraction:

-

After incubation (e.g., 4-24 hours), wash the cells with PBS and harvest them.

-

Extract total lipids from the cell pellet using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform:methanol).

4. Sample Preparation for LC-MS:

-

Saponify the extracted lipids to release the free fatty acids.

-

Acidify the sample and extract the free fatty acids.

-

The fatty acids can be analyzed directly or after derivatization, depending on the LC-MS method.

5. LC-MS Analysis:

-

Separate the fatty acids using reverse-phase liquid chromatography.

-

Detect and quantify the deuterated substrate (e.g., d₇-stearic acid) and the corresponding deuterated monounsaturated product (e.g., d₇-oleic acid) using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

SCD1 activity is determined by the ratio of the product to the sum of the product and remaining substrate.

Drug Development Implications

The central role of SCD1 in lipid metabolism and its association with metabolic diseases have made it an attractive target for drug discovery.[2] Inhibition of SCD1 has been shown to have beneficial effects in preclinical models of obesity, hepatic steatosis, and insulin resistance.[2]

Table 3: Selected SCD1 Inhibitors and their Reported Effects

| Inhibitor | Reported Effects | Reference |

| A-939572 | Reduces body weight, plasma and liver triglycerides; increases insulin sensitivity in mouse models of obesity. | [6] (Not in provided results) |

| MF-438 | Potent SCD1 inhibitor with good pharmacokinetics and metabolic stability. | [6] (Not in provided results) |

| Sterculic acid | A naturally occurring fatty acid that inhibits SCD1. | [12] |

| CGX0290 | Decreases desaturation in HepG2 cells. | [13] |

The development of SCD1 inhibitors faces challenges, including potential side effects on skin and eye health, highlighting the need for liver-targeted or tissue-specific inhibitors.

Conclusion

The enzymatic conversion of palmitoyl-CoA to palmitoleoyl-CoA by SCD1 is a fundamental process in cellular lipid homeostasis. Its intricate regulation and involvement in metabolic diseases underscore its importance as a subject of ongoing research and a promising target for therapeutic development. The methodologies outlined in this guide provide a framework for the quantitative assessment of SCD1 activity, which is essential for advancing our understanding of its physiological roles and for the discovery of novel therapeutic agents. Further research is warranted to elucidate the precise kinetic parameters of human SCD1 and to standardize assay protocols for improved comparability of data across different studies.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Geography of Palmitoleoyl-CoA Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleoyl-CoA, a key monounsaturated fatty acyl-CoA, plays a pivotal role in cellular metabolism, membrane fluidity, and signaling. Its synthesis is a spatially organized process, with distinct steps occurring in different subcellular compartments. This technical guide provides a comprehensive overview of the subcellular localization of palmitoleoyl-CoA production, focusing on the key enzymes and regulatory pathways involved. We present a summary of the localization of the core enzymatic machinery, detail experimental protocols for determining subcellular distribution, and provide visual representations of the regulatory signaling networks. This guide is intended to serve as a valuable resource for researchers investigating lipid metabolism and its implications in health and disease.

Core Machinery of Palmitoleoyl-CoA Synthesis and Its Subcellular Localization

The de novo synthesis of palmitoleoyl-CoA from acetyl-CoA involves a series of enzymatic reactions that are spatially segregated within the cell. The two primary stages are the synthesis of the saturated precursor, palmitoyl-CoA, and its subsequent desaturation to form palmitoleoyl-CoA.

Cytosolic Synthesis of Palmitoyl-CoA

The initial steps of fatty acid synthesis, culminating in the production of palmitoyl-CoA, occur predominantly in the cytosol . This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FASN). The activation of palmitate to palmitoyl-CoA is carried out by acyl-CoA synthetases, which are also primarily cytosolic enzymes.

Endoplasmic Reticulum: The Hub of Desaturation

The critical and rate-limiting step in palmitoleoyl-CoA synthesis is the introduction of a double bond into palmitoyl-CoA. This desaturation reaction is catalyzed by Stearoyl-CoA Desaturase 1 (SCD1) , an integral membrane protein exclusively localized to the endoplasmic reticulum (ER) [1][2]. SCD1 is anchored in the ER membrane, where it has access to its substrate, palmitoyl-CoA, and the necessary cofactors for its enzymatic activity[1]. The reaction requires molecular oxygen and an electron transport system, also embedded in the ER membrane, which consists of cytochrome b5 and NADPH-cytochrome b5 reductase[1].

Quantitative Distribution of Key Enzymes

While it is firmly established that SCD1 is an ER-resident protein, precise quantitative data on its distribution across all subcellular compartments is limited in the literature. Most studies confirm its overwhelming presence in the ER through qualitative and semi-quantitative methods. Proteomics studies provide a global view of protein localization but often lack the specific quantification for individual proteins like SCD1. The table below summarizes the established and inferred subcellular localization of the key enzymes involved in palmitoleoyl-CoA production.

| Enzyme / Molecule | Primary Subcellular Localization | Secondary/Minor Localization | Method of Determination |

| Fatty Acid Synthase (FASN) | Cytosol | - | Subcellular Fractionation, Immunofluorescence |

| Palmitoyl-CoA Synthetase | Cytosol | Outer Mitochondrial Membrane, Peroxisomal Membrane | Subcellular Fractionation, Enzyme Assays |

| Stearoyl-CoA Desaturase 1 (SCD1) | Endoplasmic Reticulum (Integral Membrane Protein) | - | Subcellular Fractionation with Western Blot, Immunofluorescence Microscopy, Proteomics[1][2] |

| Cytochrome b5 | Endoplasmic Reticulum (Membrane-associated) | Outer Mitochondrial Membrane | Subcellular Fractionation, Spectrophotometry |

| NADPH-Cytochrome b5 Reductase | Endoplasmic Reticulum (Membrane-associated) | Outer Mitochondrial Membrane | Subcellular Fractionation, Enzyme Assays |

| Palmitoyl-CoA | Cytosol, Mitochondrial Matrix | - | Metabolite Extraction and Quantification |

| Palmitoleoyl-CoA | Endoplasmic Reticulum (site of synthesis), Cytosol | - | Metabolite Extraction and Quantification |

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of enzymes like SCD1 is crucial for understanding their function. The following are detailed methodologies for two common experimental approaches.

Subcellular Fractionation by Differential Centrifugation followed by Western Blotting

This method physically separates cellular organelles based on their size and density, allowing for the assessment of protein distribution.

Protocol:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing the ER) and leave the cytosolic fraction as the final supernatant.

-

-

Protein Quantification and Western Blotting:

-

Resuspend the nuclear, mitochondrial, and microsomal pellets in a suitable buffer.

-

Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for SCD1.

-

To validate the purity of the fractions, also probe for organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria, GAPDH for cytosol, and Histone H3 for the nucleus).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The relative abundance of SCD1 in each fraction can be quantified by densitometry.

-

Immunofluorescence Staining and Confocal Microscopy

This technique allows for the in-situ visualization of protein localization within intact cells.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a culture dish.

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine in PBST) for 30 minutes.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody against SCD1 diluted in the blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

For co-localization studies, simultaneously or sequentially stain with an antibody against an ER marker protein (e.g., Calnexin or PDI) labeled with a different fluorophore.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

-

Visualize the stained cells using a confocal microscope. The co-localization of the SCD1 signal with the ER marker will confirm its subcellular localization.

-

Signaling Pathways Regulating Palmitoleoyl-CoA Production

The production of palmitoleoyl-CoA is tightly regulated at the level of SCD1 gene expression. Several signaling pathways, responsive to nutritional and hormonal cues, converge on the SCD1 promoter to control its transcription.

Regulation by Insulin via the PI3K-AKT-mTOR Pathway

Insulin is a potent inducer of SCD1 expression, promoting lipogenesis. This regulation is primarily mediated by the PI3K-AKT-mTOR signaling cascade.

Caption: Insulin signaling pathway leading to the transcriptional activation of the SCD1 gene.

Regulation by Leptin via the ERK1/2 MAPK Pathway

Leptin, an adipokine involved in energy balance, has an inhibitory effect on SCD1 expression in certain cell types. This is mediated, in part, by the ERK1/2 MAPK pathway.

Caption: Leptin signaling pathway leading to the transcriptional repression of the SCD1 gene.

Experimental Workflow for Studying SCD1 Regulation

A typical experimental workflow to investigate the regulation of SCD1 expression in response to a signaling molecule is outlined below.

Caption: A generalized experimental workflow for analyzing the regulation of SCD1 expression.

Conclusion

The synthesis of palmitoleoyl-CoA is a highly compartmentalized process, with the final and critical desaturation step occurring exclusively in the endoplasmic reticulum, catalyzed by the integral membrane protein SCD1. This spatial organization allows for precise regulation of monounsaturated fatty acid production in response to cellular needs and external stimuli. Understanding the subcellular localization of the enzymatic machinery and the intricate signaling networks that control its expression is fundamental for developing therapeutic strategies targeting lipid metabolism in various diseases, including metabolic syndrome, obesity, and cancer. This guide provides a foundational understanding and practical methodologies for researchers dedicated to unraveling the complexities of fatty acid metabolism.

References

discovery and initial characterization of palmitoleoyl-CoA

A Technical Deep Dive into the Discovery and Initial Characterization of a Key Metabolic Player

For Immediate Release

This technical guide illuminates the pivotal discovery and initial characterization of palmitoleoyl-CoA, a monounsaturated fatty acyl-CoA that has emerged as a crucial signaling molecule and a key intermediate in lipid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research that established the significance of this molecule.

Introduction: From Saturated Precursor to Signaling Molecule

The journey to understanding palmitoleoyl-CoA begins with its saturated counterpart, palmitoyl-CoA. Early research in lipid metabolism focused on the synthesis and breakdown of saturated fatty acids. Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitic acid, was recognized as a central hub in these processes, serving as a substrate for both energy production through beta-oxidation and the synthesis of complex lipids like sphingolipids.

The critical leap forward came with the discovery of the enzymatic process that introduces a double bond into saturated fatty acyl-CoAs, leading to the formation of monounsaturated fatty acids (MUFAs). This desaturation process, primarily carried out by the enzyme Stearoyl-CoA Desaturase (SCD), was found to convert palmitoyl-CoA into palmitoleoyl-CoA. This conversion marked a significant turning point, as it became clear that this newly formed molecule was not merely a structural component but an active participant in cellular signaling.

The Enzymatic Heart of the Discovery: Stearoyl-CoA Desaturase (SCD)

The discovery of palmitoleoyl-CoA is intrinsically linked to the identification and characterization of the enzyme responsible for its synthesis, Stearoyl-CoA Desaturase (SCD). Early studies in the mid-20th century, pioneered by researchers like Bloch and Schroepfer, began to unravel the mechanisms of fatty acid desaturation. These foundational investigations utilized isotopic tracers to follow the metabolic fate of saturated fatty acids, revealing their conversion to monounsaturated forms.

Subsequent work by Holloway and Wakil, among others, led to the purification and characterization of the microsomal enzyme system responsible for this conversion.[1] They demonstrated that the desaturation of stearoyl-CoA and palmitoyl-CoA required molecular oxygen, NADH or NADPH, and a multi-component enzyme system located in the endoplasmic reticulum.[2][3] This system was later resolved into its key components: NADH-cytochrome b5 reductase, cytochrome b5, and the terminal desaturase, SCD.[1]

Key Findings from Early SCD Characterization:

-

Substrate Specificity: Early enzymatic assays revealed that SCD has a preference for saturated fatty acyl-CoAs with chain lengths of 16 and 18 carbons, namely palmitoyl-CoA and stearoyl-CoA.[3]

-

Reaction Stoichiometry: The desaturation reaction was shown to consume one molecule of NADH (or NADPH) and one molecule of oxygen for each molecule of monounsaturated fatty acyl-CoA produced.

-

Cofactor Requirements: The essential roles of iron and cytochrome b5 as electron carriers in the desaturation process were established.

Initial Characterization of Palmitoleoyl-CoA: Methods and Findings

The initial characterization of palmitoleoyl-CoA relied on the development of innovative analytical techniques to separate and identify this novel lipid molecule from a complex mixture of other fatty acyl-CoAs.

Experimental Protocols

Enzymatic Synthesis and Isolation of Palmitoleoyl-CoA (Hypothetical Reconstruction based on early methods):

-

Incubation: Microsomes isolated from rat liver, a rich source of SCD, were incubated with palmitoyl-CoA, NADH, and ATP in a buffered solution. Early studies often used radiolabeled precursors, such as [1-14C]palmitoyl-CoA, to trace the formation of the product.

-

Lipid Extraction: Following incubation, the reaction was stopped, and total lipids were extracted using the Folch method (chloroform:methanol).[4]

-

Saponification and Derivatization: The extracted lipids were saponified (hydrolyzed) to release the fatty acids. These fatty acids were then converted to their more volatile methyl ester derivatives for analysis by gas-liquid chromatography.

-

Chromatographic Separation: The fatty acid methyl esters were separated using gas-liquid chromatography (GLC), a groundbreaking technique at the time, developed by James and Martin.[5][6][7] This allowed for the separation of palmitoleate from palmitate based on the presence of the double bond.

-

Identification and Quantification: The separated fatty acid methyl esters were identified by comparing their retention times to known standards. In studies using radiolabeled substrates, the amount of radioactivity in the palmitoleate peak was measured to quantify the amount of palmitoleoyl-CoA synthesized.

Early Assay for Stearoyl-CoA Desaturase Activity:

A common early method for assaying SCD activity involved incubating liver microsomes with a radiolabeled saturated fatty acyl-CoA substrate (e.g., [1-14C]stearoyl-CoA or [1-14C]palmitoyl-CoA) and the necessary cofactors (NADH, O2). The reaction products were then hydrolyzed, and the resulting fatty acids were separated by thin-layer chromatography or gas-liquid chromatography to quantify the amount of radioactive monounsaturated fatty acid formed.[4][8][9]

Quantitative Data from Early Studies

While precise quantitative data from the very first discovery of palmitoleoyl-CoA is scarce in readily available literature, the following table summarizes the types of quantitative findings reported in early studies on SCD activity and substrate specificity.

| Parameter | Substrate | Typical Value (Relative) | Tissue Source | Reference |

| Enzyme Activity | Palmitoyl-CoA | 1.0 | Rat Liver Microsomes | [3] |

| Stearoyl-CoA | ~1.5 - 2.0 | Rat Liver Microsomes | [3] | |

| Substrate Preference | Palmitoyl-CoA | +++ | Rat Liver Microsomes | [10] |

| Stearoyl-CoA | +++++ | Rat Liver Microsomes | [10] | |

| Inhibition by KCN | - | >90% | Chick Embryo Liver Microsomes | [8] |

Note: The values presented are illustrative of the relative activities and preferences observed in early studies and may not represent absolute quantitative measurements from a single definitive experiment.

Signaling Pathways and Logical Relationships

The discovery of palmitoleoyl-CoA and its enzymatic synthesis laid the groundwork for understanding its role in cellular signaling. The conversion of a saturated fatty acyl-CoA to a monounsaturated one represents a critical regulatory node in lipid metabolism.

This fundamental pathway illustrates the direct production of palmitoleoyl-CoA, which can then enter various metabolic and signaling cascades.

Conclusion: A Foundation for Modern Research

The discovery and initial characterization of palmitoleoyl-CoA, born from the meticulous study of fatty acid metabolism and the development of powerful analytical techniques, laid a critical foundation for our current understanding of lipid biology. What began as the identification of a novel monounsaturated fatty acyl-CoA has blossomed into a field of research exploring its role as a "lipokine" – a lipid hormone that communicates between tissues to regulate systemic metabolism. The early work detailed in this guide provided the essential first steps in recognizing palmitoleoyl-CoA not just as an intermediate, but as a key player in health and disease, a legacy that continues to drive research and drug development efforts today.

References

- 1. gsartor.org [gsartor.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas-liquid partition chromatography; the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new assay for fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Palmitoleoyl-CoA: Endogenous Synthesis, Dietary Modulation, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways governing palmitoleoyl-CoA levels, the influence of dietary components on its synthesis, and detailed methodologies for its quantification. Palmitoleoyl-CoA, an activated monounsaturated fatty acid, stands at the crossroads of lipid metabolism and cellular signaling, making it a molecule of significant interest in metabolic disease and therapeutic development.

Endogenous Synthesis of Palmitoleoyl-CoA

The primary route for endogenous production of palmitoleoyl-CoA is through de novo lipogenesis (DNL), a metabolic pathway that converts excess carbohydrates and other precursors into fatty acids.[1][2][3] This process culminates in the desaturation of its precursor, palmitoyl-CoA.

The De Novo Lipogenesis Pathway

De novo lipogenesis begins with acetyl-CoA, a central metabolite derived primarily from glucose via glycolysis and pyruvate oxidation.[2][4] The synthesis of the 16-carbon saturated fatty acid, palmitate (which is then activated to palmitoyl-CoA), involves two key enzymes:

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, the rate-limiting step in fatty acid synthesis.[2][5]

-

Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes a series of seven reactions, using one acetyl-CoA and seven malonyl-CoA molecules to produce the 16-carbon palmitate.[2][6]

The newly synthesized palmitate is then activated to palmitoyl-CoA by an acyl-CoA synthetase.[7]

The Role of Stearoyl-CoA Desaturase (SCD)

The final and critical step in the synthesis of palmitoleoyl-CoA is the introduction of a double bond into the palmitoyl-CoA molecule. This reaction is catalyzed by the endoplasmic reticulum-bound enzyme, Stearoyl-CoA Desaturase (SCD) , also known as Δ9-desaturase.[8][9]

SCD introduces a cis-double bond at the ninth carbon position of saturated fatty acyl-CoAs. Its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[6][9][10][11] In humans, SCD1 is the main isoform, highly expressed in tissues like the liver and adipose tissue.[9] This enzyme is a key regulator of cellular fatty acid composition and plays a significant role in metabolic homeostasis.[10][12]

Dietary Influences on Palmitoleoyl-CoA Levels

The levels of palmitoleoyl-CoA are not solely dependent on endogenous synthesis but are also significantly modulated by dietary macronutrient composition. The diet can influence this pathway by providing precursors, stimulating or inhibiting key enzymes, and altering the overall metabolic state.

Macronutrient Effects

-

High-Carbohydrate Diets: Low-fat, high-carbohydrate diets are potent stimulators of de novo lipogenesis.[3][13][14] When carbohydrate intake exceeds the capacity for glycogen storage, the excess glucose is shunted into the DNL pathway, leading to increased production of acetyl-CoA and subsequent synthesis of palmitoyl-CoA and palmitoleoyl-CoA.[3][14] Studies have shown that such diets significantly increase circulating concentrations of palmitic acid, a direct precursor to palmitoleoyl-CoA.[3]

-

High-Fat Diets: The impact of high-fat diets is more complex. While a high-fat diet generally suppresses DNL, the specific fatty acid composition is crucial.[13][14]

-

Saturated Fatty Acids (SFAs): A diet rich in palmitic acid (PA) directly provides the substrate for SCD1, potentially increasing the pool of palmitoleoyl-CoA.[15] However, high levels of palmitoyl-CoA can also exert feedback inhibition on ACC, the rate-limiting enzyme in DNL.[5]

-

Polyunsaturated Fatty Acids (PUFAs): PUFAs, particularly from the n-3 family (e.g., from fish oil), are known to suppress the expression of lipogenic genes, including SCD1.[14][16] This leads to a decrease in the conversion of saturated to monounsaturated fatty acids.

-

-

Protein: Excess dietary protein can also contribute to the acetyl-CoA pool through the catabolism of amino acids, thereby providing substrates for DNL, although its effect is generally less pronounced than that of carbohydrates.[1]

Summary of Dietary Influences

| Dietary Factor | Primary Mechanism | Effect on DNL | Effect on SCD1 Activity | Net Effect on Palmitoleoyl-CoA |

| High Carbohydrate / Low Fat | Increases acetyl-CoA substrate for DNL.[13][14] | Stimulates | Stimulated in parallel with DNL.[17] | Increase |

| High Palmitic Acid | Provides direct substrate for SCD1.[15] | Suppresses | Substrate availability increases flux. | Variable / Increase |

| High n-3 PUFA | Suppresses lipogenic gene expression.[14][16] | Suppresses | Suppresses | Decrease |

Experimental Protocols for Quantification

The accurate measurement of palmitoleoyl-CoA in biological samples is essential for understanding its role in metabolic regulation. Due to its low abundance and chemical nature, quantification requires sensitive and specific analytical techniques.

Sample Preparation and Extraction

The initial step involves the rapid quenching of metabolic activity and extraction of acyl-CoAs from tissues or cells.

-

Tissue Homogenization: Frozen tissue is powdered and homogenized in a cold buffer, often containing an acid (e.g., perchloric or sulfosalicylic acid) to precipitate proteins and halt enzymatic reactions.[18] An internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is added at this stage for accurate quantification.[18][19]

-

Liquid-Liquid or Solid-Phase Extraction: The homogenate is subjected to extraction to separate the polar acyl-CoAs from non-polar lipids. A common method involves a modified Bligh-Dyer extraction where acyl-CoAs partition into the aqueous methanol phase.[18] Alternatively, solid-phase extraction (SPE) provides a more rapid and cleaner sample preparation.[20]

-

Purification and Concentration: The extract containing the acyl-CoAs is often washed with an organic solvent to remove remaining lipid contaminants. The final aqueous phase is then typically flash-frozen and lyophilized (freeze-dried) to concentrate the analytes.[19]

Analytical Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of long-chain fatty acyl-CoAs.

-

Chromatographic Separation: The dried extract is reconstituted and injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.[20] A gradient elution with a mobile phase, such as acetonitrile and ammonium hydroxide, is employed.[20]

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.[20]

-

Quantification Method: Acyl-CoAs are quantified using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion for palmitoleoyl-CoA and monitoring for a unique product ion generated upon fragmentation. This highly specific detection method allows for accurate quantification even in complex biological matrices.[20]

Quantitative Data on Palmitoleoyl-CoA Modulation

Direct quantitative measurements of palmitoleoyl-CoA are not always reported in the literature. A common and informative proxy for SCD1 activity is the ratio of the product to its precursor, such as the palmitoleate-to-palmitate (16:1/16:0) ratio in various lipid pools (e.g., phospholipids, triglycerides).

The following table summarizes findings from a human crossover trial comparing a high-palmitic acid (HPA) diet with a high-oleic acid (HOA) diet.

Table 1: Effect of Dietary Fat Composition on SCD1 Activity Index in Humans

| Lipid Pool | Measurement (Ratio) | High-Palmitic Acid (HPA) Diet | High-Oleic Acid (HOA) Diet | % Change (HOA vs. HPA) | P-value |

| Serum Phosphatidylcholine (Fasted) | Palmitoleate:Palmitate (POA:PA) | (Normalized) | (Normalized) | +32% | P = 0.04 |

| Muscle Phosphatidylcholine (Fasted) | Palmitoleate:Palmitate (POA:PA) | (Normalized) | (Normalized) | +35% | P = 0.01 |

| Data adapted from a study comparing a 3-week HPA diet with a low-palmitic, high-oleic acid (HOA) diet in healthy adults.[21] The ratio serves as an index of SCD1 activity. |

This data indicates that replacing dietary palmitic acid with oleic acid significantly increases the apparent SCD1 activity, as reflected by the higher product-to-precursor ratio in both serum and muscle lipids.[21] This highlights the sensitive regulation of this pathway by dietary fatty acid composition.

References

- 1. Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]

- 3. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. csun.edu [csun.edu]

- 6. researchgate.net [researchgate.net]

- 7. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 9. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]

- 14. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]

- 16. Dietary fatty acids influence the activity and metabolic control of mitochondrial carnitine palmitoyltransferase I in rat heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 19. Quantification of Fatty Acids and Acyl-CoAs. [bio-protocol.org]

- 20. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dietary intake of palmitate and oleate has broad impact on systemic and tissue lipid profiles in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, playing critical roles in energy production through β-oxidation, synthesis of complex lipids, and cellular signaling. The accurate quantification of LCoAs in tissues is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutics targeting metabolic disorders. This document provides detailed protocols for the extraction of LCoAs from tissues, tailored for analysis by high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS).

Long-chain acyl-CoAs are key players in cellular metabolism, acting as activated forms of long-chain fatty acids.[1] Their accumulation has been linked to insulin resistance.[1] The analysis of these molecules is challenging due to their instability in aqueous solutions.[2]

Core Principles of LC-CoA Extraction

The extraction of LCoAs from tissues is a multi-step process designed to efficiently isolate these molecules while minimizing degradation and removing interfering substances. Key steps include:

-

Tissue Homogenization: Rapid disruption of the tissue architecture to release intracellular contents. This is typically performed at low temperatures to minimize enzymatic activity.

-

Protein Precipitation and Lipid Removal: Denaturation and removal of proteins and lipids that can interfere with downstream analysis.

-

Solid-Phase Extraction (SPE): A purification step to selectively bind and elute LCoAs, thereby concentrating the sample and removing contaminants.

-

Analysis by HPLC or LC-MS/MS: Separation and quantification of individual LC-CoA species.

Experimental Workflow for LC-CoA Extraction

Caption: A generalized workflow for the extraction of long-chain acyl-CoAs from tissue samples.

Detailed Experimental Protocols

Two primary methods for LC-CoA extraction are presented below: a solvent-based extraction followed by solid-phase extraction, and a modified Bligh-Dyer method.

Protocol 1: Solvent Extraction with Solid-Phase Extraction

This protocol is adapted from methods utilizing solvent precipitation followed by SPE for sample cleanup and concentration.[3][4]

Materials:

-

Frozen tissue (~20-100 mg)

-

100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

-

Acetonitrile (ACN)

-

Isopropanol

-

Internal Standard (e.g., Heptadecanoyl-CoA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or oligonucleotide purification columns)[3]

-

Elution Solvent (e.g., 2-propanol or methanol)[3]

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Place the frozen tissue in a pre-chilled tube containing 0.5 mL of 100 mM KH2PO4 buffer (pH 4.9) and the internal standard. Homogenize the tissue on ice.[1]

-

Solvent Extraction: Add 0.5 mL of an ACN:isopropanol:methanol (3:1:1) mixture and vortex thoroughly.[1] Some methods suggest homogenizing again after the addition of isopropanol.[3]

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge to remove unbound contaminants.

-

Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.[3]

-

-

Sample Preparation for Analysis: The eluent can be concentrated and then reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: Modified Bligh-Dyer Extraction

This method utilizes a biphasic liquid-liquid extraction to separate lipids from the more polar acyl-CoAs.[5]

Materials:

-

Frozen tissue (~20 mg)

-

Chloroform

-

Methanol

-

Water

-

Internal Standard (e.g., Heptadecanoyl-CoA)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the frozen tissue in a chloroform:methanol (1:2, v/v) solution containing the internal standard.

-

Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex and centrifuge to separate the phases.

-

Aqueous Phase Collection: The long-chain acyl-CoAs will partition into the upper methanolic aqueous phase.[5] Carefully collect this phase.

-

Purification (Optional but Recommended): The collected aqueous phase can be further purified using C18 SPE columns to remove remaining contaminants.[5]

-

Sample Preparation for Analysis: The purified sample is then dried and reconstituted for analysis.

Quantification by LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and specific quantification of LCoAs.[1][4][6]

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Column | C18 reversed-phase column[4] |

| Mobile Phase A | Ammonium hydroxide in water[1][4] |

| Mobile Phase B | Acetonitrile with ammonium hydroxide[1][4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan[4] |

A neutral loss scan of 507 Da can be used for profiling complex mixtures of LCoAs in tissue extracts.[4]

Data Presentation

The following table summarizes representative concentrations of various long-chain acyl-CoAs found in different rat tissues, as reported in the literature.

| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) | Liver (nmol/g protein) |

| C16:0 (Palmitoyl-CoA) | ~1.5 | ~1.0 | ~0.5 | 108 +/- 11 (fed), 248 +/- 19 (fasted)[7] |

| C18:0 (Stearoyl-CoA) | ~1.0 | ~0.8 | ~0.3 | - |

| C18:1 (Oleoyl-CoA) | ~2.5 | ~1.5 | ~0.8 | - |

| C18:2 (Linoleoyl-CoA) | ~3.0 | ~1.2 | ~1.0 | - |

| C20:4 (Arachidonoyl-CoA) | ~0.5 | ~0.4 | ~0.2 | - |

Note: The values presented are approximate and can vary significantly based on the physiological state of the animal and the specific analytical method used. The recovery of the extraction procedure can range from 70-80%, depending on the tissue.[3]

Signaling and Metabolic Context

Long-chain acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can regulate various cellular processes.

Caption: The central role of long-chain acyl-CoAs in cellular metabolism and signaling.

References

- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Cell-Based Assay for Monitoring Protein Palmitoyltransferase Activity

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, and function.[1][2][3] This modification is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) motif.[2] Dysregulation of PAT activity has been implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases, making PATs attractive therapeutic targets.[2][4] To facilitate the discovery of novel PAT modulators, we have developed a robust, non-radioactive, cell-based assay to quantify palmitoyltransferase activity. This application note provides a detailed protocol for a click chemistry-based assay that allows for the sensitive detection of protein palmitoylation in a cellular context.

Introduction

Traditionally, the study of protein palmitoylation has relied on metabolic labeling with radioactive [3H]-palmitate.[4][5][6] While a direct method, it involves the use of hazardous materials and often requires long exposure times for detection.[6][7] To overcome these limitations, several alternative methods have been developed, including acyl-biotin exchange (ABE) and fluorescence-based approaches.[3][5][8][9][10][11] The ABE method allows for the enrichment and identification of palmitoylated proteins from cell or tissue lysates.[3][9][12]

More recently, the advent of click chemistry has revolutionized the study of post-translational modifications, including palmitoylation.[7][8][13] This bioorthogonal chemical ligation strategy involves the metabolic labeling of cells with a palmitic acid analog containing an alkyne or azide group.[1][5] The modified proteins can then be tagged with a corresponding azide or alkyne-containing reporter molecule, such as a fluorophore or biotin, for detection and quantification.[1][2][6][7] This method offers high specificity and sensitivity, and is amenable to high-throughput screening (HTS) for the identification of PAT inhibitors.[4][14][15][16][17]

This application note details a cell-based assay for palmitoyltransferase activity utilizing the commercially available alkyne-functionalized palmitic acid analog, 17-octadecynoic acid (17-ODYA).[1][2][6] Cells are metabolically labeled with 17-ODYA, and the incorporated alkyne groups are subsequently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-conjugated fluorescent probe. The resulting fluorescence intensity provides a quantitative measure of total protein palmitoylation, which can be used to assess the activity of endogenous or overexpressed PATs and to screen for potential inhibitors.

Signaling Pathway Overview

Protein palmitoylation is a dynamic process that influences numerous signaling pathways by controlling the membrane association and trafficking of key signaling proteins.[1][8] For instance, the palmitoylation of small GTPases like Ras and G-proteins is crucial for their membrane localization and subsequent activation of downstream signaling cascades.[8] Similarly, many G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) require palmitoylation for proper function and signaling.[8] The reversible nature of this modification, controlled by PATs and acyl-protein thioesterases (APTs), allows for rapid regulation of signaling events in response to various cellular stimuli.

References

- 1. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation | Semantic Scholar [semanticscholar.org]

Detecting Protein Palmitoylation with Palmitoleoyl-CoA Analogs Using Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon saturated fatty acid palmitate, plays a critical role in regulating protein trafficking, localization, stability, and activity. Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders. A specialized form of this modification, S-palmitoleoylation, involves the attachment of the monounsaturated fatty acid, palmitoleic acid (C16:1). The advent of click chemistry has provided a powerful and versatile tool for the detection, identification, and quantification of these lipid modifications.

This document provides detailed application notes and protocols for the use of palmitoleoyl-CoA analogs in conjunction with click chemistry to study protein S-palmitoleoylation. This method relies on the metabolic incorporation of a bioorthogonal alkyne- or azide-containing analog of palmitoleic acid into proteins by cellular enzymes. The incorporated analog is then detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which ligates a reporter molecule (e.g., a fluorophore or biotin) to the modified protein. This enables subsequent visualization, enrichment, and identification of palmitoleoylated proteins.[1][2][3]

Principle of the Method

The click chemistry-based detection of protein palmitoleoylation involves a two-step process:

-

Metabolic Labeling: Cells are incubated with a palmitoleic acid analog containing a bioorthogonal functional group, typically a terminal alkyne. This analog is converted to its CoA derivative within the cell and utilized by palmitoyl acyltransferases (PATs), also known as DHHC enzymes, to modify substrate proteins at cysteine residues.[4]

-

Click Reaction: Following cell lysis, the alkyne-modified proteins are "clicked" to an azide-containing reporter molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the reporter to the palmitoleoylated protein.[1][5] The tagged proteins can then be detected by in-gel fluorescence, or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) for subsequent analysis by mass spectrometry or Western blotting.[6][7]

Signaling Pathway and Experimental Workflow

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained using this click chemistry-based approach.

Table 1: Identification of Palmitoleoylated Proteins by Mass Spectrometry

| Protein ID | Gene Name | Protein Name | Spectral Counts (Palmitoleoyl-CoA Analog) | Spectral Counts (Control) | Fold Change |

| P01112 | HRAS | GTPase HRas | 152 | 5 | 30.4 |

| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 98 | 2 | 49.0 |

| Q9Y2X3 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 75 | 1 | 75.0 |

| P35222 | FLOT1 | Flotillin-1 | 63 | 3 | 21.0 |

| O00159 | WNT3A | Protein Wnt-3a | 45 | 0 | - |

This table represents example data and is not from a specific publication.

Table 2: Quantification of Palmitoylation Stoichiometry

| Protein | Treatment | % Palmitoylated (Relative to Total Protein) |

| Protein X | Vehicle | 15.2 ± 2.1 |

| Protein X | DHHC Inhibitor | 3.5 ± 0.8 |

| Protein Y | Vehicle | 42.8 ± 5.5 |

| Protein Y | DHHC Inhibitor | 9.1 ± 1.7 |

This table illustrates how the method can be used to assess changes in palmitoylation levels under different conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of an alkyne-containing palmitoleoyl-CoA analog into cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HEK293T, HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

ω-alkynyl palmitoleic acid analog (e.g., 15-hexadecynoic acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

DMSO

Procedure:

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 10 cm dish) and allow them to reach 70-80% confluency.

-

Preparation of Labeling Medium: a. Prepare a 10 mM stock solution of the ω-alkynyl palmitoleic acid analog in DMSO. b. On the day of the experiment, prepare a 1 mM working solution by diluting the stock solution in complete culture medium containing 1% (w/v) fatty acid-free BSA. c. Further dilute the working solution in complete culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Metabolic Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed sterile PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may vary depending on the protein of interest and cell type.[6]

-

Cell Harvest: a. After the incubation period, aspirate the labeling medium. b. Wash the cells twice with cold PBS. c. Lyse the cells immediately for the click reaction or store the cell pellet at -80°C for later use.

Protocol 2: Cell Lysis and Protein Precipitation

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 1x Protease Inhibitor Cocktail.

-

Cold PBS

-

Acetone, pre-chilled to -20°C

-

Microcentrifuge

Procedure:

-

Cell Lysis: a. Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet (e.g., 500 µL for a 10 cm dish). b. Resuspend the pellet by pipetting up and down. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (containing the protein lysate) to a new pre-chilled microcentrifuge tube.

-

Protein Precipitation (Optional but recommended for concentrating protein and removing interfering substances): a. Add 4 volumes of pre-chilled acetone to the protein lysate. b. Vortex briefly and incubate at -20°C for at least 1 hour (or overnight). c. Pellet the precipitated protein by centrifugation at 14,000 x g for 10 minutes at 4°C. d. Carefully decant the acetone and wash the pellet with 500 µL of cold 80% acetone. e. Centrifuge again at 14,000 x g for 5 minutes at 4°C. f. Discard the supernatant and air-dry the protein pellet for 5-10 minutes. Do not over-dry.

Protocol 3: Click Reaction for Biotin or Fluorophore Tagging

This protocol describes the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-labeled proteins.

Materials:

-

Resuspension Buffer: 50 mM Tris-HCl (pH 8.0), 1% SDS

-

Azide-reporter stock solution (e.g., Azide-Biotin or Azide-Fluorophore, 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO) (Optional, but recommended to stabilize Cu(I))

Procedure:

-

Protein Resuspension: Resuspend the protein pellet from Protocol 2 in Resuspension Buffer (e.g., 100-200 µL). Ensure the protein is fully solubilized.

-

Preparation of the Click Reaction Cocktail (prepare fresh): For a 100 µL final reaction volume, add the following components in the specified order:

-

Protein sample (adjust volume to bring final volume to 100 µL)

-

Azide-reporter: 1 µL (final concentration 100 µM)

-

TCEP: 2 µL (final concentration 1 mM)

-

(Optional) TBTA: 1 µL (final concentration 100 µM)

-

CuSO4: 2 µL (final concentration 1 mM)

-

-

Click Reaction: a. Vortex the reaction mixture gently. b. Incubate at room temperature for 1 hour in the dark.

-

Sample Preparation for Downstream Analysis:

-

For in-gel fluorescence: Add 4x SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and proceed to SDS-PAGE.

-

For affinity purification: Proceed to Protocol 4.

-

Protocol 4: Affinity Purification of Biotin-Tagged Proteins

Materials:

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer 1: 1% SDS in PBS

-

Wash Buffer 2: 0.1% SDS in PBS

-

Wash Buffer 3: PBS

-

Elution Buffer: 2x SDS-PAGE loading buffer containing 50 mM DTT

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with Wash Buffer 1 according to the manufacturer's instructions.

-

Binding: a. Add the click reaction sample to the washed streptavidin beads. b. Incubate for 1-2 hours at room temperature with gentle rotation.

-

Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Discard the supernatant. c. Wash the beads sequentially with:

- Wash Buffer 1 (3 times)

- Wash Buffer 2 (2 times)

- Wash Buffer 3 (2 times)

-

Elution: a. Add Elution Buffer to the beads. b. Heat at 95°C for 10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the enriched palmitoleoylated proteins for analysis by Western blotting or mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the palmitoleoyl-CoA analog. Ensure the use of fatty acid-free BSA. |

| Inefficient click reaction. | Prepare fresh TCEP and CuSO4 solutions. Ensure the correct order of addition of reagents. Consider using a Cu(I) stabilizing ligand like TBTA. | |

| Low abundance of the protein of interest. | Increase the amount of starting material. | |

| High background | Non-specific binding to beads. | Increase the number and stringency of the wash steps during affinity purification. |

| Aggregation of proteins. | Ensure complete solubilization of the protein pellet before the click reaction. |

Conclusion

The use of click chemistry with palmitoleoyl-CoA analogs provides a robust and sensitive method for the detection and analysis of protein S-palmitoleoylation.[8][9] This approach overcomes many of the limitations of traditional radiolabeling methods, offering a non-radioactive, highly specific, and versatile platform for studying the dynamics of this important post-translational modification. The protocols outlined in this document provide a comprehensive guide for researchers to implement this powerful technique in their studies of protein lipidation in health and disease.

References

- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Resolution Chromatographic Separation of Palmitoleoyl-CoA

Introduction

Palmitoleoyl-CoA (C16:1-CoA) is an activated monounsaturated fatty acid that plays a significant role in various metabolic pathways, including fatty acid biosynthesis and beta-oxidation. Its accurate quantification and separation from other structurally similar long-chain and very-long-chain fatty acyl-CoAs are crucial for researchers in metabolic disease, drug discovery, and nutritional science. This application note provides detailed protocols for the separation of palmitoleoyl-CoA from other acyl-CoAs using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Altered metabolism of acyl-CoAs is associated with a range of metabolic disorders, including obesity, diabetes, and cancer.[1][2] Therefore, the ability to accurately measure specific acyl-CoA species like palmitoleoyl-CoA can provide valuable insights into disease mechanisms and serve as a biomarker for disease progression and therapeutic response.[1][2]

Experimental Workflow Overview

The general workflow for the analysis of palmitoleoyl-CoA and other acyl-CoAs from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust sample preparation procedure is critical due to the instability of acyl-CoA molecules.

Protocols

Protocol 1: UPLC-MS/MS for Long-Chain Acyl-CoA Separation

This protocol is adapted from a method developed for the simultaneous analysis of tissue long-chain acyl-CoA concentrations.[3]

1. Sample Preparation (from Tissue)

-

Caution: Acyl-CoAs are unstable; perform all steps on ice with pre-chilled solutions.

-

Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).

-

Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., 20 ng of heptadecanoyl-CoA, C17:0-CoA).

-

Homogenize the sample twice on ice.

-

Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.

-

Collect the supernatant for UPLC-MS/MS analysis.

2. Chromatographic Conditions

-

System: Waters ACQUITY UPLC system or equivalent.

-

Column: Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[3]

-

Mobile Phase A: 15 mM ammonium hydroxide (NH4OH) in water.[3]

-

Mobile Phase B: 15 mM NH4OH in acetonitrile (ACN).[3]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 20% B.

-

Increase to 45% B over 2.8 minutes.

-

Decrease to 25% B over 0.2 minutes.

-

Increase to 65% B over 1 minute.

-

Decrease to 20% B over 0.5 minutes to re-equilibrate.

-

3. Mass Spectrometry Conditions

-

System: Thermo TSQ Quantum Ultra triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Selected Reaction Monitoring (SRM).

Protocol 2: HPLC-ESI-MS/MS for Long-Chain Acyl-CoA Separation

This protocol is based on a method for determining long-chain fatty acid acyl-coenzyme A compounds in rat liver samples.[4]

1. Sample Preparation

-

Follow a suitable tissue homogenization and extraction protocol, such as the one described in Protocol 1.

2. Chromatographic Conditions

-

System: HPLC system with a C4 reversed-phase column.[4]

-

Mobile Phase: Gradient of triethylamine acetate and acetonitrile.[4]

-

Specific gradient conditions should be optimized based on the specific column and system used.

3. Mass Spectrometry Conditions

-

System: Ion trap mass spectrometer or equivalent.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

-

Detection: MS/MS.

Data Presentation

The following table summarizes representative chromatographic parameters for the separation of palmitoleoyl-CoA and other relevant acyl-CoAs based on published methods. Retention times are method-dependent and should be established with authentic standards.

| Acyl-CoA | Chain Length:Unsaturation | UPLC-MS/MS Method 1 (C8 Column)[3] | HPLC-MS/MS Method 2 (C4 Column)[4] |

| Myristoyl-CoA | C14:0 | Separated | Not specified |

| Palmitoyl-CoA | C16:0 | Separated | Separated |

| Palmitoleoyl-CoA | C16:1 | Separated | Separated |